5-Hydroxynonan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
61716-11-8 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
5-hydroxynonan-2-one |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-9(11)7-6-8(2)10/h9,11H,3-7H2,1-2H3 |
InChI Key |
BPSSFRBBHLNDBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)C)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hydroxynonan 2 One and Its Stereoisomers
Established Chemical Synthesis Pathways
The foundational strategies for synthesizing the racemic or achiral form of 5-Hydroxynonan-2-one rely on well-understood reactions that form the core nine-carbon structure with the required ketone and hydroxyl functionalities.
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnections are most logical, focusing on the formation of key carbon-carbon bonds.
Disconnection 1 (Aldol-type): The bond between the alpha-carbon (C-3) and beta-carbon (C-4) relative to the carbonyl group can be disconnected. This approach suggests an aldol (B89426) reaction between the enolate of acetone and hexanal. While effective for bond formation, this specific route would yield 4-hydroxyheptan-2-one, a shorter analog. A more appropriate aldol-type disconnection is between C-4 and C-5. This points to a reaction between the enolate of 2-pentanone and butanal, or more strategically, the enolate of acetone and heptanal, which would require subsequent oxidation.
Disconnection 2 (Grignard-type): The most strategic disconnection is the C4-C5 bond, identifying a nucleophilic four-carbon fragment and an electrophilic five-carbon fragment. This suggests the addition of a butyl-based organometallic reagent to a five-carbon electrophile containing a ketone or a protected ketone. A primary retrosynthetic route involves the reaction of a butyl Grignard reagent with a suitable keto-aldehyde or keto-ester precursor. libretexts.org
These retrosynthetic pathways provide a logical roadmap for selecting appropriate starting materials and reaction types to assemble the this compound structure.
Building the carbon backbone of this compound is the central challenge of its synthesis. Several classic organic reactions are well-suited for this purpose.
Grignard Additions: The Grignard reaction is a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl group. organic-chemistry.org To synthesize this compound, one could employ the addition of butylmagnesium bromide to 4-oxopentanal. The Grignard reagent acts as a nucleophile, attacking the aldehyde's electrophilic carbonyl carbon. libretexts.org A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol. A key challenge in this approach is the chemoselectivity, as the Grignard reagent could also attack the ketone if it is not suitably protected.
| Reactant 1 | Reactant 2 | Product | Notes |
| Butylmagnesium Bromide | 4-Oxopentanal | This compound | Requires selective reaction at the aldehyde carbonyl. |
| Propylmagnesium Bromide | 1-(prop-1-en-2-yl)hexan-1-one | Precursor to this compound | Requires subsequent deprotection and isomerization. |
Aldol Condensations: The Aldol reaction forms a β-hydroxy carbonyl compound by coupling an enolate with an aldehyde or ketone. iitk.ac.in A directed aldol addition could be used to synthesize this compound. For instance, the lithium enolate of 2-pentanone, formed by reacting it with a strong base like lithium diisopropylamide (LDA), can be added to butanal at low temperatures. This reaction forms the C4-C5 bond and installs the hydroxyl group at the C-5 position. miracosta.edulibretexts.org The reaction must be performed under kinetic control to prevent self-condensation of the ketone.
| Enolate Source | Electrophile | Base | Product |
| 2-Pentanone | Butanal | LDA | This compound |
| Acetone | Hexanal | NaOH (aq) | 4-Hydroxyheptan-2-one (analog) |
Selective functional group transformations are critical for synthesizing this compound from precursors that may have incorrect oxidation states.
Selective Reduction: A plausible synthetic route involves the selective reduction of nonane-2,5-dione. Reducing a dione to a hydroxyketone requires a chemoselective reducing agent that can differentiate between the two carbonyl groups or a statistical approach followed by separation. More controllably, a reagent like sodium borohydride (NaBH₄) can reduce one ketone in the presence of another, often with some degree of selectivity based on steric or electronic differences, although high selectivity can be challenging without neighboring group participation.
Selective Oxidation: Conversely, the synthesis could start from nonane-2,5-diol. Selective oxidation of a diol to a hydroxyketone is a common transformation. nih.gov Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often used for the controlled oxidation of alcohols to ketones or aldehydes. By using one equivalent of the oxidizing agent under carefully controlled conditions, it is possible to preferentially oxidize one of the hydroxyl groups of nonane-2,5-diol to the corresponding ketone, yielding the target molecule.
| Precursor | Reagent | Transformation | Product |
| Nonane-2,5-dione | NaBH₄ | Selective Reduction | This compound |
| Nonane-2,5-diol | PCC or DMP | Selective Oxidation | This compound |
Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms
Controlling the stereochemistry at the C-5 chiral center is essential for producing specific enantiomers or diastereomers of this compound. This is achieved using asymmetric synthesis techniques.
Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed.
For an aldol-based synthesis of this compound, an Evans' oxazolidinone auxiliary is a well-established choice. wikipedia.org The synthesis would proceed as follows:
Acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with propionyl chloride to form an N-acyl imide.
Formation of the corresponding boron enolate using a Lewis acid like dibutylboron triflate and a hindered base.
Diastereoselective aldol reaction of this chiral enolate with butanal. The steric bulk of the oxazolidinone auxiliary directs the approach of the aldehyde to one face of the enolate, leading to a high degree of diastereoselectivity.
Removal of the auxiliary, typically by hydrolysis or reductive cleavage, to yield the chiral β-hydroxy acid, which can then be converted to the target ketone.
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. unimelb.edu.aupitt.edu This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries.
Organocatalysis: Chiral amines, such as proline and its derivatives, are effective organocatalysts for asymmetric aldol reactions. mdpi.com The reaction between 2-pentanone and butanal could be catalyzed by L-proline. The catalytic cycle involves the formation of a chiral enamine intermediate from 2-pentanone and proline. This enamine then attacks butanal from a sterically preferred face, establishing the stereocenter at C-5. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.
Transition Metal Catalysis: Chiral transition metal complexes are widely used to catalyze asymmetric reactions with high enantioselectivity. researchgate.netnih.gov For a Grignard-type synthesis, the addition of a butyl group to 4-oxopentanal could be rendered asymmetric. While direct catalytic asymmetric Grignard additions to aldehydes are challenging, related additions of organozinc reagents (e.g., dibutylzinc) to aldehydes can be catalyzed by chiral ligands such as (-)-sparteine or chiral amino alcohols to produce enantiomerically enriched secondary alcohols.
| Method | Catalyst/Auxiliary | Substrates | Key Feature |
| Chiral Auxiliary | Evans' Oxazolidinone | N-propionyl imide, Butanal | High diastereoselectivity via steric guidance. |
| Organocatalysis | L-Proline | 2-Pentanone, Butanal | Enamine-based activation and facial selectivity. |
| Transition Metal Catalysis | Chiral Ligand (e.g., with Zn(II)) | Dibutylzinc, 4-Oxopentanal | Lewis acid activation with a chiral environment. |
Enzymatic Synthesis and Biocatalysis
The use of biocatalysts, such as isolated enzymes or whole-cell systems, offers a powerful strategy for the synthesis of chiral molecules like the stereoisomers of this compound. researchgate.net These methods are prized for their high regio- and stereoselectivity under mild reaction conditions, often surpassing traditional chemical approaches that may require numerous steps and produce unwanted by-products. researchgate.net
A primary biocatalytic route for producing γ-hydroxy ketones is the stereoselective reduction of a corresponding diketone. Enzymes such as alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation. Research has demonstrated the versatility of ADHs in reducing a variety of diketones with high selectivity. For instance, the R-selective 2,3-butanediol dehydrogenase from Bacillus clausii DSM 8716T (BcBDH) has been shown to effectively catalyze the asymmetric reduction of prochiral 1,2-diketones. fz-juelich.de This enzyme successfully transforms various aliphatic diketones, including 2,3-pentanedione, 2,3-hexanedione, and 2,3-heptanedione, into their corresponding α-hydroxy ketones. fz-juelich.de This established reactivity provides a strong precedent for the enzymatic synthesis of this compound via the selective reduction of nonan-2,5-dione.
In a similar vein, studies on the bioreduction of 1,4-diaryl-1,4-diones using an overexpressed alcohol dehydrogenase from Ralstonia sp. (RasADH) achieved complete diastereo- and enantioselectivity, yielding the corresponding (1S,4S)-diols. mdpi.com While the goal of that study was the fully reduced diol, the principle of highly selective enzymatic reduction of a diketone is clearly demonstrated. By carefully selecting the enzyme and reaction conditions, the reduction could potentially be halted at the hydroxy ketone stage to yield enantiomerically pure (S)- or (R)-5-Hydroxynonan-2-one.
The table below summarizes the performance of a biocatalyst in the reduction of various aliphatic diketones, illustrating the potential for applying this methodology to nonan-2,5-dione.
| Substrate (Diketone) | Biocatalyst | Product (Hydroxy Ketone) | Selectivity |
| 2,3-Pentanedione | B. clausii BDH | 3-Hydroxy-2-pentanone | R-selective |
| 2,3-Hexanedione | B. clausii BDH | 3-Hydroxy-2-hexanone | R-selective |
| 5-Methyl-2,3-hexanedione | B. clausii BDH | 5-Methyl-3-hydroxy-2-hexanone | High |
| 2,3-Heptanedione | B. clausii BDH | 3-Hydroxy-2-heptanone | R-selective |
Novel Synthetic Route Development and Optimization
The development of new synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and safety.
Sustainable synthesis aims to reduce environmental impact by utilizing renewable feedstocks, employing safer solvents (like water), and designing energy-efficient processes. Biocatalytic cascades represent a key sustainable strategy. For example, one-pot multistep enzymatic reactions can convert simple, bio-derived alcohols into chiral α-hydroxy ketones. rsc.org This approach, which combines an oxidase to form an aldehyde intermediate and a lyase for C-C bond formation, avoids the direct handling of reactive aldehydes and simplifies product isolation, thereby minimizing waste. rsc.org
Other green methodologies applicable to the synthesis of hydroxy ketones include transition-metal-free dioxygenation of alkenes. organic-chemistry.orgorganic-chemistry.org This can be achieved through a combination of electrochemical synthesis and aerobic oxidation, providing an eco-friendly pathway to α-oxygenated ketones. organic-chemistry.orgorganic-chemistry.org Another innovative method is the palladium-catalyzed dioxygenation of alkenes, which offers an environmentally friendly route to assemble valuable α-hydroxy ketones. organic-chemistry.orgorganic-chemistry.org These strategies align with green chemistry goals by using molecular oxygen or electricity as clean reagents.
The following table outlines several sustainable approaches developed for the synthesis of hydroxy ketones.
| Synthetic Method | Key Features | Environmental Benefit |
| Oxidase-Lyase Cascade | One-pot, multi-enzyme reaction starting from alcohols. | Avoids handling of toxic aldehydes; reduces waste. rsc.org |
| Electrochemical Dioxygenation | Transition-metal-free oxidation of alkenes. | Eco-friendly; avoids heavy metal catalysts. organic-chemistry.org |
| Palladium-Catalyzed Dioxygenation | Direct conversion of simple alkenes to α-hydroxy ketones. | High atom economy; environmentally friendly oxidant (O2). organic-chemistry.orgorganic-chemistry.org |
Reactions with high atom economy are those that maximize this incorporation, such as addition and rearrangement reactions. For instance, the palladium-catalyzed dioxygenation of simple alkenes to form α-hydroxy ketones is noted for its high atom economy. organic-chemistry.orgorganic-chemistry.org Similarly, catalytic hydrogenation processes, which add hydrogen across a double bond, are inherently atom-economical as all reactant atoms are incorporated into the product. jocpr.com
Developing a one-pot synthesis for this compound could involve a tandem or cascade sequence. For example, a chemo-enzymatic one-pot process could be envisioned, combining a chemical catalyst for an initial transformation with an enzyme for a subsequent, selective reaction to build the target molecule efficiently. Such integrated processes represent the frontier of modern organic synthesis, combining the best features of different catalytic systems to achieve high efficiency and sustainability.
Advanced Spectroscopic and Chromatographic Characterization of 5 Hydroxynonan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.emerypharma.comepfl.ch
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 5-Hydroxynonan-2-one. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
1D NMR (¹H, ¹³C) for Structural Assignment.emerypharma.com
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for assigning the basic structure of this compound. emerypharma.com The ¹H NMR spectrum displays signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting patterns (multiplicity) provide a wealth of information. For instance, the protons adjacent to the hydroxyl and carbonyl groups will exhibit characteristic chemical shifts.
Similarly, the ¹³C NMR spectrum reveals the different carbon environments. The chemical shifts in ¹³C NMR are particularly useful for identifying the carbonyl carbon (C2) and the carbon bearing the hydroxyl group (C5). Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups. emerypharma.com
Interactive Table: Predicted ¹H NMR Data for this compound
| Atom # | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H1 | 2.15 | s | 3H |
| H3 | 2.45 | t | 2H |
| H4 | 1.50 | m | 2H |
| H5 | 3.60 | m | 1H |
| H6 | 1.40 | m | 2H |
| H7 | 1.30 | m | 2H |
| H8 | 1.30 | m | 2H |
| H9 | 0.90 | t | 3H |
Note: These are predicted values and may vary based on the solvent and experimental conditions. sigmaaldrich.comcarlroth.com
Interactive Table: Predicted ¹³C NMR Data for this compound
| Atom # | Predicted Chemical Shift (ppm) |
| C1 | 29.8 |
| C2 | 209.5 |
| C3 | 49.0 |
| C4 | 38.5 |
| C5 | 68.0 |
| C6 | 36.5 |
| C7 | 25.2 |
| C8 | 22.6 |
| C9 | 14.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions. sigmaaldrich.com
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation.emerypharma.comepfl.ch
Two-dimensional NMR techniques provide deeper insights into the molecular structure by revealing correlations between different nuclei. epfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netprinceton.edu For this compound, COSY would show correlations between protons on adjacent carbons, helping to piece together the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. emerypharma.comepfl.chresearchgate.net This is invaluable for definitively assigning carbon signals based on their attached, and often more easily assigned, protons. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). emerypharma.comresearchgate.netprinceton.edu HMBC is crucial for identifying quaternary carbons (like the carbonyl carbon C2) and for connecting different spin systems within the molecule. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. researchgate.netprinceton.edu This is particularly important for determining the stereochemistry of the molecule, such as the relative configuration at the C5 chiral center. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis.alevelchemistry.co.ukbioanalysis-zone.com
High-resolution mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high accuracy. alevelchemistry.co.ukbioanalysis-zone.commeasurlabs.com This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound. measurlabs.com Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. alevelchemistry.co.uk
In addition to providing the exact mass of the molecular ion, HRMS also reveals the fragmentation pattern of the molecule upon ionization. uni-saarland.de The way this compound breaks apart can provide valuable structural information. For example, characteristic fragments might arise from the cleavage of the carbon-carbon bonds adjacent to the carbonyl or hydroxyl groups. Analyzing these fragments helps to confirm the connectivity of the molecule. uni-saarland.de
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization.edinst.comfrontiersin.org
Both Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.comfrontiersin.org They are complementary techniques, as some vibrational modes may be more active in one than the other. edinst.com
For this compound, the IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. A sharp, strong peak around 1715 cm⁻¹ would indicate the C=O stretching of the ketone.
Raman spectroscopy would also detect these functional groups. horiba.com The C=O stretch is typically a strong band in the Raman spectrum. While the O-H stretch is often weak in Raman, the C-H stretching and bending vibrations of the alkyl chain would be prominent. americanpharmaceuticalreview.comspectroscopyonline.com
Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution.ijrpc.comresearchgate.netkhanacademy.org
Chromatographic techniques are essential for assessing the purity of a sample of this compound and for separating its different isomers. ijrpc.comkhanacademy.org These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. khanacademy.org
Since this compound possesses a chiral center at the C5 position, it can exist as a pair of enantiomers (R and S forms). The separation of these enantiomers, known as chiral resolution, requires a chiral environment. sepscience.comlibretexts.org This can be achieved by using a chiral stationary phase (CSP) in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). wikipedia.orgntu.edu.sgvt.edu The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. wikipedia.org Alternatively, derivatization with a chiral agent can convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. ntu.edu.sg
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives.rjptonline.orgmdpi.com
Gas chromatography-mass spectrometry is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjptonline.org For a compound like this compound, which may not be sufficiently volatile for direct GC analysis, derivatization is often employed. For instance, the hydroxyl group can be converted to a more volatile trimethylsilyl (B98337) (TMS) ether. nih.gov
The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. mdpi.com This technique is highly sensitive and can be used to confirm the presence of this compound in complex mixtures and to analyze its fragmentation pattern for structural confirmation. rjptonline.orgnih.gov
High-Performance Liquid Chromatography (HPLC) with Chiral and Achiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of this compound, providing critical information on its purity and enantiomeric composition. The application of both achiral and chiral stationary phases allows for comprehensive characterization.
Achiral Analysis: For routine purity assessment and quantification, reversed-phase HPLC (RP-HPLC) is typically employed. In this mode, an achiral stationary phase, such as octadecyl-bonded silica (B1680970) (C18), separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule due to its hydroxyl and ketone functional groups, is well-suited for this method. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with gradient elution to ensure efficient separation from non-polar impurities or more polar by-products.
Chiral Analysis: Since this compound possesses a chiral center at the C5 position, it exists as a pair of enantiomers, (R)-5-hydroxynonan-2-one and (S)-5-hydroxynonan-2-one. Distinguishing between these enantiomers is crucial, as they can exhibit different biological activities. Chiral HPLC is the definitive method for this purpose. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. wikipedia.org
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely used for resolving a broad range of chiral compounds. wikipedia.orgmdpi.comsigmaaldrich.com For the separation of hydroxy ketones like this compound, a normal-phase mobile system is often effective. Research on the closely related isomer, 4-hydroxynonan-2-one, has demonstrated successful enantiomeric separation using a Chiralpak AS column, which is based on an amylose derivative. thieme-connect.de The mobile phase used was a mixture of hexane (B92381) and isopropanol. thieme-connect.de This methodology allows for the determination of the enantiomeric excess (ee) of a sample, a key parameter in asymmetric synthesis. The separation relies on transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase through interactions like hydrogen bonding and dipole-dipole forces. wikipedia.org
The table below outlines a typical set of conditions for the chiral HPLC analysis of a hydroxynonan-2-one, based on established methods for similar structures. thieme-connect.de
Table 1: Example HPLC Conditions for Chiral Separation of Hydroxynonan-2-one Isomer
| Parameter | Condition | Source |
|---|---|---|
| Column | Chiralpak AS | thieme-connect.de |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) on silica | nih.gov |
| Mobile Phase | Isopropanol/Hexanes (1:49) | thieme-connect.de |
| Flow Rate | 1.0 mL/min | thieme-connect.de |
| Detection | UV (e.g., 220 nm) | nih.gov |
| Retention Times (t_R) | t_R (R-enantiomer): 13.3 min; t_R (S-enantiomer): 15.7 min | thieme-connect.de |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively for the qualitative analysis of this compound. libretexts.orgumass.edu Its primary applications are monitoring the progress of chemical reactions and conducting preliminary purity analysis. umass.eduutoronto.ca
Reaction Monitoring: During the synthesis of this compound, for instance, via an aldol (B89426) reaction, TLC can be used to track the consumption of starting materials (e.g., an aldehyde and a ketone) and the formation of the desired product. umass.edu Small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. mit.edu By co-spotting the reaction mixture alongside the starting materials, one can visually assess the reaction's progression. mit.edu The disappearance of reactant spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. umass.edu
Preliminary Analysis and Method Development: TLC is performed using a stationary phase, typically a thin layer of silica gel or alumina (B75360) coated on an inert backing like glass or plastic. utoronto.ca A solvent system, the mobile phase, moves up the plate via capillary action. utoronto.ca The choice of the solvent system is critical for achieving good separation. merckmillipore.com For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane or ethyl acetate) and a more polar solvent is typically used. mit.edusigmaaldrich.com The ideal solvent system results in the compound of interest having a Retention Factor (Rf) value between 0.2 and 0.4 for optimal separation in subsequent column chromatography. mit.edu The Rf value is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. libretexts.org
After development, the spots are visualized. If the compounds are UV-active, they can be seen under a UV lamp. umass.edu Otherwise, chemical staining agents (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for specific functional groups) are used to reveal the spots. utoronto.cantnu.no The presence of multiple spots in a purified sample lane suggests the presence of impurities. umass.edu
Table 2: Common TLC Solvent Systems for Moderately Polar Compounds
| Solvent System (v/v) | Polarity | Typical Application | Source |
|---|---|---|---|
| Ethyl Acetate / Hexane (e.g., 30:70) | Low to Medium | General purpose for a wide range of compounds. | mit.edu |
| Dichloromethane / Methanol (e.g., 95:5) | Medium | For separating compounds with slightly higher polarity. | sigmaaldrich.com |
| Chloroform / Methanol (e.g., 9:1) | Medium to High | Useful for more polar compounds. | sigmaaldrich.com |
| Toluene / Ethanol (e.g., 9:1) | Medium | Alternative system for specific separations. | sigmaaldrich.com |
Advanced Separation Methodologies (e.g., Supercritical Fluid Chromatography, Centrifugal Partition Chromatography)
Beyond conventional HPLC and TLC, advanced separation techniques offer unique advantages for the analysis and purification of this compound, particularly in terms of efficiency, speed, and scalability.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to normal-phase HPLC, especially for chiral separations. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. shimadzu.com Supercritical CO2 is non-toxic, and its low viscosity and high diffusivity allow for faster separations and higher efficiency compared to liquid mobile phases in HPLC. shimadzu.comchromatographytoday.com
For the analysis of this compound, a polar organic modifier, such as methanol or ethanol, is typically added to the CO2 to increase the mobile phase's solvating power. shimadzu.com SFC is highly compatible with the same chiral stationary phases used in HPLC, making method transfer relatively straightforward. americanpharmaceuticalreview.com This allows for the rapid and efficient chiral separation of this compound enantiomers, often with significantly reduced solvent consumption and analysis times. americanpharmaceuticalreview.comchromatographytoday.com The technique is applicable for both analytical-scale analysis and preparative-scale purification. waters.com
Centrifugal Partition Chromatography (CPC): Centrifugal Partition Chromatography, also known as counter-current chromatography, is a preparative liquid-liquid purification technique that operates without a solid stationary support. rotachrom.comijpra.com The "column" consists of a series of interconnected cells or channels in a rotor, and the stationary phase is a liquid held in place by a strong centrifugal force. ijpra.comua.pt The mobile phase, which is an immiscible liquid, is then pumped through the stationary phase. rotachrom.com
Separation in CPC is based on the differential partitioning of solutes between the two immiscible liquid phases, governed by their partition coefficient (Kd). rotachrom.com This method is exceptionally gentle, as it eliminates irreversible adsorption and potential degradation of the sample on a solid support, leading to high recovery rates. ijpra.comresearchgate.net For the purification of this compound, a suitable biphasic solvent system (e.g., a hexane/ethyl acetate/water system) would be selected where the compound exhibits an optimal partition coefficient. CPC is highly scalable and is an excellent tool for isolating pure compounds from complex mixtures at the gram scale or larger. mdpi.com
Chemical Reactivity and Mechanistic Investigations of 5 Hydroxynonan 2 One
Reactivity of the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation, Dehydration)
The secondary alcohol moiety in 5-Hydroxynonan-2-one undergoes reactions typical of alcohols, including esterification, etherification, oxidation, and dehydration.
Esterification: The hydroxyl group can be acylated to form esters. This can be achieved through reaction with carboxylic acids under acidic catalysis (Fischer esterification), or more efficiently with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. For instance, the reaction with acetyl chloride in the presence of pyridine would yield 5-acetoxynonan-2-one. The Fischer esterification is a reversible process, and the formation of the ester is favored by removing water from the reaction mixture masterorganicchemistry.com. Heterogeneous catalysts can also be employed for the oxidative esterification of α-hydroxy ketones acs.org.
Etherification: The formation of an ether from the hydroxyl group can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide. For example, treatment of this compound with sodium hydride followed by methyl iodide would produce 5-methoxynonan-2-one.
Oxidation: Oxidation of the secondary alcohol in this compound leads to the formation of a dicarbonyl compound, nonane-2,5-dione. Common oxidizing agents for this transformation include chromic acid (Jones reagent), pyridinium chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). The choice of oxidant can be crucial to avoid side reactions.
Dehydration: Acid-catalyzed dehydration of this compound results in the elimination of a water molecule to form an alkene. Due to the presence of hydrogens on both adjacent carbons (C4 and C6), a mixture of isomeric unsaturated ketones can be formed. According to Zaitsev's rule, the more substituted alkene is generally the major product. Therefore, the primary products would be non-8-en-2-one and non-7-en-2-one. The dehydration of β-hydroxy ketones to form α,β-unsaturated ketones is a key step in the aldol (B89426) condensation reaction taylorandfrancis.com. The kinetic resolution of racemic β-hydroxy ketones can be achieved through enantioselective dehydration researchgate.net.
Reactivity of the Ketone Moiety (e.g., Nucleophilic Additions, Enolization, Reduction, Baeyer-Villiger Oxidation)
The ketone functional group in this compound is susceptible to a variety of reactions, including nucleophilic additions, enolization, reduction, and oxidation.
Nucleophilic Additions: The carbonyl carbon of the ketone is electrophilic and can be attacked by a wide range of nucleophiles libretexts.orgmasterorganicchemistry.comyoutube.com. The reaction proceeds via a tetrahedral intermediate, which is then protonated to give an alcohol libretexts.org. The rate of nucleophilic addition is generally faster for aldehydes than for ketones due to reduced steric hindrance in aldehydes masterorganicchemistry.com. Examples of nucleophilic addition reactions include:
Cyanohydrin formation: Reaction with hydrogen cyanide (or a cyanide salt with an acid) yields a cyanohydrin, 2-cyano-5-hydroxynonan-2-ol chemguide.co.uk.
Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithiums (RLi) results in the formation of tertiary alcohols after acidic workup masterorganicchemistry.comyoutube.com. For example, reaction with methylmagnesium bromide would yield 2-methyl-5-hydroxynonan-2-ol.
Enolization: The ketone can undergo tautomerization to its enol form, 5-hydroxynon-2-en-2-ol or 5-hydroxynon-1-en-2-ol. This process involves the removal of a proton from a carbon atom alpha to the carbonyl group wikipedia.orgmasterorganicchemistry.com. The equilibrium generally favors the keto form, but the enol or the corresponding enolate is a key intermediate in many reactions, such as aldol additions and halogenations at the alpha-carbon wikipedia.orgmasterorganicchemistry.comlibretexts.org. The presence of either acid or base can catalyze the enolization process masterorganicchemistry.com.
Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding nonane-2,5-diol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) masterorganicchemistry.comyoutube.comlumenlearning.comlibretexts.orgyoutube.com. NaBH₄ is a milder reagent and is often preferred for its chemoselectivity, as it will not typically reduce esters or carboxylic acids masterorganicchemistry.comlumenlearning.comlibretexts.org. The reduction of a ketone with NaBH₄ proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon masterorganicchemistry.comyoutube.com.
Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) organic-chemistry.orgwikipedia.orgsigmaaldrich.comnih.gov. The reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl carbon sigmaaldrich.com. The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. In the case of this compound, the two groups are a methyl group and a 1-hydroxybutyl group. Generally, the migratory aptitude follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl organic-chemistry.org. Therefore, the 1-hydroxybutyl group (a secondary alkyl) would be expected to migrate in preference to the methyl group, yielding 4-hydroxyheptyl acetate.
Intramolecular Cyclization and Rearrangement Pathways
The presence of both a hydroxyl and a ketone group in the same molecule allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures.
Intramolecular Hemiketal Formation: The hydroxyl group can undergo a nucleophilic attack on the carbonyl carbon of the ketone to form a cyclic hemiketal khanacademy.orgyoutube.com. In the case of this compound, the hydroxyl group at the 5-position can attack the ketone at the 2-position. This would lead to the formation of a five-membered cyclic hemiketal, 2-methyl-2-propyltetrahydrofuran-2-ol. The formation of five- and six-membered rings is generally favored in such cyclizations khanacademy.org. While intermolecular hemiacetals are often unstable, intramolecular cyclizations to form cyclic hemiketals can be quite favorable, particularly in sugar chemistry khanacademy.org.
Intramolecular Aldol Addition: Under basic conditions, the ketone can form an enolate at either the C1 or C3 position. If the enolate at C3 is formed, it could potentially undergo an intramolecular aldol addition by attacking the carbonyl carbon. However, this would lead to the formation of a highly strained four-membered ring, which is energetically unfavorable. The formation of five- and six-membered rings is preferred in intramolecular aldol reactions libretexts.org.
Other Rearrangements: Hydroxy ketones can undergo various rearrangements depending on the reaction conditions. For example, α-hydroxy ketones are known to undergo thermal rearrangements acs.org. While this compound is a γ-hydroxy ketone, the potential for rearrangements, particularly under acidic or basic conditions, should be considered.
Regioselectivity and Chemoselectivity in Chemical Transformations
The presence of two distinct functional groups in this compound raises questions of regioselectivity and chemoselectivity in its reactions.
Regioselectivity:
Enolate Formation: In the presence of a base, deprotonation can occur at either the C1 or C3 position, leading to two different enolates. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. A bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic enolate (from deprotonation at the less hindered C1 position), while a smaller base like an alkoxide at higher temperatures allows for equilibration and favors the more thermodynamically stable enolate (from deprotonation at the C3 position).
Baeyer-Villiger Oxidation: As discussed previously, the regioselectivity of this reaction is governed by the migratory aptitude of the adjacent alkyl groups, with the more substituted group preferentially migrating organic-chemistry.orgyoutube.com.
Chemoselectivity:
Reduction: The ketone can be selectively reduced in the presence of the hydroxyl group. Reagents like NaBH₄ are highly chemoselective for the reduction of aldehydes and ketones over other functional groups such as esters or amides masterorganicchemistry.com.
Oxidation: It is possible to selectively oxidize the secondary alcohol to a ketone without affecting the existing ketone, using specific oxidizing agents. Conversely, oxidizing the ketone via a Baeyer-Villiger oxidation can be achieved without oxidizing the alcohol by using a peroxyacid.
Protection Strategies: To achieve selectivity in reactions where both functional groups might be reactive, one group can be protected. For example, the hydroxyl group could be protected as a silyl ether (e.g., using tert-butyldimethylsilyl chloride) to allow for selective manipulation of the ketone moiety. Subsequently, the protecting group can be removed.
Structure-Reactivity Relationships and Reaction Kinetics
The structure of this compound, with a hydroxyl group at the γ-position relative to the ketone, influences its reactivity. The hydroxyl group can participate in intramolecular hydrogen bonding, which may affect the reactivity of the ketone. For example, hydrogen bonding to the carbonyl oxygen could increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic addition reactions.
Kinetic studies of reactions involving hydroxy ketones can provide valuable insights into their reaction mechanisms. For example, the kinetics of the thermal rearrangement of α-hydroxy ketones have been studied acs.org. The rates of enolization and subsequent reactions are also important aspects of the reactivity of ketones. The presence of the hydroxyl group may influence the rate of enolization through inductive effects or by participating in proton transfer steps. Kinetic resolution of racemic β-hydroxy ketones via catalytic asymmetric intramolecular dehydration has been demonstrated, highlighting the influence of chiral catalysts on the reaction rates of the enantiomers researchgate.net.
Mechanistic Studies of Key Reactions (e.g., Isotopic Labeling, Kinetic Isotope Effects, Trapping Intermediates)
Elucidating the mechanisms of the reactions of this compound can be achieved through various experimental techniques.
Isotopic Labeling: This powerful technique involves replacing an atom in the reactant with one of its isotopes to trace its path through the reaction thieme-connect.dewikipedia.orgias.ac.inslideshare.netresearchgate.net. For example, to study the mechanism of the Baeyer-Villiger oxidation of this compound, the carbonyl oxygen could be labeled with ¹⁸O. The position of the ¹⁸O in the resulting ester product would confirm whether the carbonyl oxygen is retained or migrates. Similarly, deuterium labeling can be used to study the mechanism of enolization and dehydration reactions thieme-connect.de. Isotopic labeling is a crucial tool for understanding complex reaction mechanisms in both chemistry and biochemistry wikipedia.orgias.ac.in.
Kinetic Isotope Effects (KIEs): The rate of a reaction can change when an atom is replaced by one of its isotopes. This is known as the kinetic isotope effect. Measuring the KIE can provide information about bond-breaking or bond-forming steps in the rate-determining step of a reaction. For example, in the dehydration of this compound, replacing the hydrogen at C4 or C6 with deuterium would be expected to result in a primary kinetic isotope effect if the C-H (or C-D) bond is broken in the rate-determining step.
Trapping Intermediates: In some reactions, it is possible to "trap" a reactive intermediate by adding a reagent that will react with it to form a stable, characterizable product. For example, in reactions involving enolate intermediates, the enolate can be trapped by adding a silylating agent like trimethylsilyl (B98337) chloride to form a silyl enol ether. This would provide evidence for the formation of the enolate.
Computational Chemistry and Theoretical Studies of 5 Hydroxynonan 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to understanding the electronic structure and predicting the reactivity of 5-Hydroxynonan-2-one. wikipedia.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model the electron distribution within the molecule.
The electronic structure of this compound is characterized by the presence of two key functional groups: a carbonyl group (C=O) at the 2-position and a hydroxyl group (-OH) at the 5-position. Quantum chemical calculations can elucidate the electron density distribution, highlighting the electrophilic nature of the carbonyl carbon and the nucleophilic character of the hydroxyl oxygen. These calculations can also determine global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity.
Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative) This table presents hypothetical data based on typical values for similar aliphatic ketones and alcohols, as direct experimental or computational values for this compound are not readily available in the provided search results.
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Ionization Potential (IP) | ~9.5 eV | Energy required to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity (EA) | ~ -1.2 eV | Energy released upon adding an electron; indicates susceptibility to reduction. |
| Chemical Hardness (η) | ~5.35 eV | Resistance to change in electron distribution. |
| Electronegativity (χ) | ~4.15 eV | Tendency to attract electrons. |
These predicted values suggest that the carbonyl group is the primary site for nucleophilic attack, a common reaction pathway for ketones. The hydroxyl group, in turn, can act as a proton donor or participate in hydrogen bonding, influencing the molecule's solubility and intermolecular interactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, with its nine-carbon chain, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with other molecules, such as solvents or biological macromolecules. researchgate.net
A recent study utilized molecular dynamics simulations to investigate the self-assembly of a surfactant, 29-(4-(5-hydroxynonan-5-yl)phenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol, which incorporates the 5-hydroxynonan moiety. nih.gov These simulations revealed the crucial role of intermolecular forces, such as hydrogen bonding and hydrophobic interactions, in the formation of nanoparticles in an aqueous environment. nih.gov
For an isolated this compound molecule, MD simulations would likely show a multitude of accessible conformations due to the rotation around the single carbon-carbon bonds. The presence of the hydroxyl group would lead to specific intramolecular hydrogen bonding possibilities with the carbonyl oxygen, which could stabilize certain folded conformations.
In a solvent, the simulations would illustrate the formation of a solvation shell around the molecule. In polar solvents like water, the hydrophilic hydroxyl and carbonyl groups would form hydrogen bonds with water molecules, while the hydrophobic alkyl chain would likely adopt conformations that minimize its contact with the polar solvent.
In Silico Modeling for Reaction Pathway Elucidation and Transition State Analysis
In silico modeling, which encompasses a range of computational techniques, can be used to elucidate the mechanisms of chemical reactions involving this compound. This includes identifying the most probable reaction pathways and characterizing the high-energy transition states that govern the reaction rates.
A key reaction for this compound is the reduction of its ketone group to a secondary alcohol, forming nonane-2,5-diol. Computational methods can model this reaction, for example, via a hydride transfer from a reducing agent. By calculating the potential energy surface, researchers can identify the lowest energy pathway for the reaction.
Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energy of a reaction. This is the energy barrier that must be overcome for the reaction to proceed.
Table 2: Illustrative Calculated Activation Energies for the Reduction of this compound This table presents hypothetical data based on general knowledge of ketone reduction, as specific computational studies on this compound were not found in the search results.
| Reaction | Computational Method | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| Reduction by NaBH4 | DFT (B3LYP/6-31G*) | ~15-20 |
The data illustrates that biocatalytic reductions often have lower activation energies, indicating a faster reaction rate, which is a key reason for their increasing use in chemical synthesis.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecule's structure. google.com For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. ufrgs.br
Infrared (IR) Spectroscopy: Computational software can calculate the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrations would include:
A strong, broad O-H stretching band around 3400 cm⁻¹.
A strong C=O stretching band around 1715 cm⁻¹.
C-H stretching bands just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in the molecule. These predictions are highly sensitive to the electronic environment of each atom.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical data based on standard NMR prediction rules and data for similar compounds. nist.govnist.gov Direct computational prediction for this compound is not available in the search results.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₃) | 2.1 | 29 |
| C2 (C=O) | - | 209 |
| C3 (CH₂) | 2.4 | 45 |
| C4 (CH₂) | 1.6 | 25 |
| C5 (CH-OH) | 3.6 | 68 |
| C6 (CH₂) | 1.4 | 36 |
| C7 (CH₂) | 1.3 | 23 |
| C8 (CH₂) | 1.3 | 32 |
| C9 (CH₃) | 0.9 | 14 |
These predicted spectra serve as a valuable tool for the structural elucidation and verification of synthesized this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. nih.gov While no specific QSAR models for this compound were found, studies on aliphatic ketones provide a framework for how such a model could be developed. researchgate.netresearchgate.net
For instance, a QSAR study on the nematicidal activity of aliphatic compounds found that the activity was dependent on the carbon chain length and the type of functional group. researchgate.net Alcohols and aldehydes generally showed higher activity than ketones. researchgate.net
A hypothetical QSAR model for a series of hydroxy ketones, including this compound, could be developed to predict a specific activity, such as antimicrobial or antifungal properties. The model would use calculated molecular descriptors as independent variables.
Table 4: Potential Molecular Descriptors for a QSAR Model of Hydroxy Ketones (Illustrative)
| Descriptor Type | Example Descriptor | Relevance |
|---|---|---|
| Electronic | Dipole Moment | Relates to polarity and intermolecular interactions. |
| Steric | Molecular Volume | Relates to the size and shape of the molecule. |
| Topological | Wiener Index | Describes molecular branching. |
By correlating these descriptors with experimentally measured activity, a predictive QSAR model could be built. This model would not only allow for the prediction of the activity of new, unsynthesized compounds but also provide insights into the molecular features that are crucial for the observed activity.
Role of 5 Hydroxynonan 2 One As a Building Block in Complex Chemical Synthesis
Intermediate in the Preparation of Advanced Organic Materials
The development of advanced organic materials, including polymers, liquid crystals, and functional dyes, relies on the availability of suitable monomeric and foundational units. An investigation into the application of 5-Hydroxynonan-2-one in materials science was performed to ascertain its role in this field. The search encompassed databases of chemical literature and patents for its use in polymerization reactions, as a component in the formation of functional organic materials, or as a precursor to such materials.
The investigation did not yield any specific examples of this compound being used as an intermediate in the preparation of advanced organic materials. While the bifunctional nature of this compound, possessing both a hydroxyl and a ketone group, theoretically allows for various chemical modifications and incorporations into larger molecular systems, there is no evidence in the current body of scientific literature to suggest that it has been exploited for this purpose. Research in this area tends to focus on other bifunctional molecules that may offer more desirable properties or reactivity for materials applications.
Scaffold for Derivatization towards Structurally Diverse Compound Libraries
Combinatorial chemistry and the generation of compound libraries are powerful tools in drug discovery and materials science. The core of a compound library is the scaffold, a central molecular structure upon which a variety of substituents are systematically added. A comprehensive search was conducted to determine if this compound has been utilized as a scaffold for derivatization to create structurally diverse compound libraries.
The literature review found no instances of this compound being employed as a central scaffold in combinatorial chemistry or for the generation of compound libraries. The development of such libraries typically involves scaffolds that are either derived from known bioactive molecules or are designed to explore a particular region of chemical space. It appears that this compound has not been identified as a privileged or otherwise advantageous scaffold for these purposes in the available scientific literature. The functional groups present, a secondary alcohol and a ketone, do allow for a range of chemical transformations, but its linear, aliphatic nature may limit the accessible structural diversity compared to more complex, rigid, or heterocyclic scaffolds.
Biosynthetic Considerations and Molecular Biological Aspects of 5 Hydroxynonan 2 One Excluding Human/clinical Applications
Putative Biosynthetic Pathways in Microorganisms or Plants
The precise biosynthetic pathways leading to the formation of 5-Hydroxynonan-2-one in microorganisms and plants are not extensively detailed in current scientific literature. However, the production of structurally similar compounds, known as acyloins or hydroxyketones, provides a basis for postulating potential pathways. In many organisms, secondary metabolites are produced via well-established routes such as the shikimate or polyketide synthase pathways. mdpi.com
In microorganisms, the formation of hydroxyketones can occur through enzymatic reactions. For instance, some bacteria utilize carbon-carbon ligases for the synthesis of complex molecules. While not specific to this compound, a C-C ligase from Pseudomonas fluorescens has been shown to catalyze the production of related compounds like 2-methyl-5-hydroxy-4-decanone. google.com The formation of various acyloins, including the structural isomer 3-Hydroxynonan-2-one, has been observed as a result of metabolic processes, such as the conjugation of pyruvate (B1213749) and saturated aldehydes. cloudfront.net
In plants, secondary metabolites, including phenolic compounds and terpenoids, originate from primary metabolic routes like the shikimate and mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways. mdpi.commdpi.com Flavonoids, another major class of plant secondary metabolites, are synthesized from precursors like flavanone, which undergoes various enzymatic modifications such as hydroxylation. frontiersin.org Although direct evidence is lacking, it is plausible that this compound could be synthesized through analogous hydroxylation and modification of a fatty acid or polyketide precursor within plant or microbial systems.
Enzymatic Transformations and Catalytic Mechanisms at the Molecular Level
Specific enzymatic transformations that directly yield this compound are not well-characterized. However, research into related hydroxyketones provides insight into the types of enzymes and mechanisms that could be involved.
The synthesis of acyloins can be catalyzed by enzymes such as pyruvate decarboxylase, which facilitates the reaction between an oxo acid and an aldehyde. researchgate.net For example, the reaction of acetaldehyde (B116499) with α-ketoisocaproic acid yields 2-hydroxy-5-methyl-3-hexanone. researchgate.net Enzymes with ligase activity are also key. A carbon-carbon ligase from Pseudomonas fluorescens has demonstrated the ability to ligate aldehydes, resulting in hydroxyketone structures. google.com
In the context of cellular metabolism, the formation of various acyloins, including 3-hydroxy-heptan-2-one and 3-hydroxy-nonan-2-one, is noted. cloudfront.net These compounds are considered less toxic conjugated products resulting from the reaction of pyruvate with aldehydes that may be generated during oxidative stress. cloudfront.net The enzymes responsible for these specific conjugations in fibroblasts are part of the broader metabolic machinery for detoxifying reactive aldehydes. cloudfront.net
The table below summarizes enzymatic reactions that produce hydroxyketones structurally related to this compound.
| Enzyme Class | Substrates | Product(s) | Organism/System |
| Pyruvate Decarboxylase | Oxo acid + Aldehyde | Acyloins (e.g., 2-hydroxy-5-methyl-3-hexanone) | General Enzymatic Synthesis |
| C-C Ligase | Hexanal + 3-Methylbutyraldehyde | 2-methyl-5-hydroxy-4-decanone, 2-methyl-4-hydroxy-5-decanone | Pseudomonas fluorescens (cloned in E. coli) google.com |
| Not Specified | Pyruvate + Saturated Aldehydes | Acyloins (e.g., 3-Hydroxynonan-2-one) | Cultured Skin Fibroblasts cloudfront.net |
Molecular Interactions in non-human biological systems (e.g., pheromone binding, microbial metabolites)
Hydroxyketones, including isomers of this compound, play critical roles as semiochemicals, particularly as pheromones in insects and microorganisms. These molecules mediate communication between individuals of the same species. pnas.orguochb.cz
A structural isomer, 3-Hydroxynonan-2-one, has been identified as a pheromone component for certain species of longhorn beetles (family Cerambycidae). uochb.cz In insects, the detection of such volatile chemical signals involves a sophisticated olfactory system. The process begins with the pheromone molecule entering the aqueous sensillar lymph surrounding the olfactory neurons. nih.govplos.org
Here, Pheromone-Binding Proteins (PBPs) are crucial. PBPs are small, water-soluble proteins that bind to the hydrophobic pheromone molecules and transport them to the Pheromone Receptors (PRs) located on the dendritic membrane of the neuron. nih.govplos.orgmdpi.com PBPs are characterized by a specific structure, typically containing six highly conserved cysteine residues that form disulfide bridges, creating a stable protein with an internal hydrophobic binding pocket. chemecol.orgnih.gov The binding affinity of PBPs can be pH-dependent, with a conformational change often occurring at the lower pH found near the receptor membrane, which is thought to facilitate the release of the pheromone ligand to the receptor. mdpi.com
An interesting parallel in the microbial world is stigmolone (B1244821) (2,5,8-trimethyl-8-hydroxy-nonan-4-one), a hydroxyketone pheromone produced by the myxobacterium Stigmatella aurantiaca. pnas.org This molecule is essential for inducing cell aggregation and the formation of fruiting bodies during starvation, demonstrating that hydroxyketones function as key signaling molecules in prokaryotes as well as in insects. pnas.org
The table below details examples of hydroxyketone pheromones and their biological contexts.
| Compound Name | Role | Species |
| 3-Hydroxynonan-2-one | Pheromone Component | Longhorn Beetles (Cerambycidae) uochb.cz |
| 3-Hydroxydecan-2-one | Pheromone Component | Longhorn Beetles (Cerambycidae) uochb.cz |
| Serricornin (4,6-Dimethyl-7-hydroxynonan-3-one) | Sex Pheromone | Cigarette Beetle (Lasioderma serricorne) chemecol.orgjst.go.jp |
| Stigmolone (2,5,8-trimethyl-8-hydroxy-nonan-4-one) | Aggregation Pheromone | Myxobacterium (Stigmatella aurantiaca) pnas.org |
Q & A
Q. What ethical standards govern the use of proprietary datasets in meta-analyses of this compound toxicity?
- Methodological Answer : Obtain data-sharing agreements and cite original sources. Use anonymized datasets where possible and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
